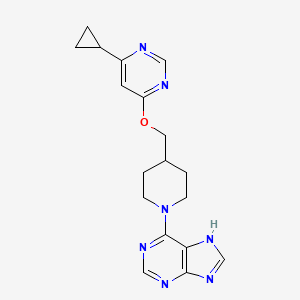

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

Description

Properties

IUPAC Name |

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O/c1-2-13(1)14-7-15(20-9-19-14)26-8-12-3-5-25(6-4-12)18-16-17(22-10-21-16)23-11-24-18/h7,9-13H,1-6,8H2,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDDLYQQDBRDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the cyclopropylpyrimidine moiety: This can be achieved through cyclization reactions involving appropriate starting materials.

Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

Coupling with the purine core: The final step involves coupling the intermediate with a purine derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized purine derivatives.

Scientific Research Applications

6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in DNA replication, thereby exerting an anti-cancer effect.

Comparison with Similar Compounds

Table 1: Key Comparative Data for Purine Derivatives

Notes:

- Synthetic Accessibility : The target compound’s cyclopropylpyrimidinyloxymethyl group likely requires multi-step synthesis, similar to the functionalization seen in biphenyl-triazole-purine hybrids (e.g., compound 10b in ) .

- Substituent Effects: Electron-Withdrawing Groups: Piperazine derivatives with trifluoroacetyl (Compound 30) or methylsulfonyl (Compound 34) substituents exhibit lower yields (9–79%) compared to simpler piperidine derivatives (87% for Compound 35), suggesting steric or electronic challenges in synthesis .

Structural Complexity and Pharmacokinetic Implications

- Piperidine vs.

Pharmacological Potential

- Kinase Inhibition : Compounds such as 9-methyl-6-{4-[2-(methylsulfanyl)-6-(tetrahydro-2H-pyran-4-yl)-4-pyrimidinyl]-1-piperazinyl}-9H-purine () demonstrate that pyrimidine-piperazine-purine hybrids are viable kinase inhibitors. The target compound’s cyclopropyl group may confer unique selectivity profiles .

- Cannabidiol Analogs : Derivatives like Compound 34 () highlight the role of purine-piperazine conjugates in modulating neurological targets, suggesting possible applications for the target compound in similar pathways .

Research Findings and Gaps

- Synthetic Challenges : The target compound’s synthesis may require optimization to address low yields observed in analogous reactions (e.g., 21% for Compound 30) .

- Computational Predictions : Molecular modeling (referenced in and ) could predict the target’s binding affinity relative to derivatives like Compound 35 or 10b, though experimental validation is needed .

- Biological Data: No activity data (e.g., IC₅₀, Ki) is provided in the evidence, limiting direct pharmacological comparison.

Biological Activity

The compound 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest interactions with various biological targets, making it a subject of interest for therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Characteristics

- IUPAC Name : 6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine

- Molecular Formula : C18H21N7O

- Molecular Weight : 351.414 g/mol

- CAS Number : 2320642-64-4

Biological Activity Overview

The biological activity of this compound is influenced by its structural features, which include:

- Pyrimidine and Purine Rings : These heterocyclic structures are known for their roles in nucleic acid metabolism and serve as key components in many biological processes.

- Piperidine Group : This moiety is often associated with psychoactive properties and can influence neurotransmitter systems.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors associated with cellular signaling pathways. The presence of the piperidine and pyrimidine rings suggests potential agonistic or antagonistic effects on neurotransmitter receptors, which could be leveraged in treating neurological disorders.

Case Studies and Experimental Data

Several studies have explored the pharmacological profiles of compounds structurally related to this compound:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, derivatives have shown efficacy in inhibiting tumor growth in hepatocellular carcinoma models .

- Neuropharmacological Effects : A study highlighted a related compound's ability to act as a P2X7 receptor antagonist, suggesting that such derivatives could be beneficial in treating mood disorders and neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Predictive models based on SAR have been employed to assess the biological activity of this compound. These models indicate that modifications to the piperidine or pyrimidine moieties can significantly alter potency and selectivity against specific biological targets .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine, and how can intermediate yields be optimized?

- Methodological Answer : A common approach involves Suzuki–Miyaura coupling for constructing the pyrimidine-piperidine linkage. For example, reacting 6-chloro-9H-purine derivatives with boronic acid intermediates under Pd(PPh₃)₄ catalysis in toluene at reflux (12–24 h) achieves moderate yields (40–60%). Optimize reaction conditions by adjusting catalyst loading (0.05–0.1 mmol), base (K₂CO₃ or Cs₂CO₃), and solvent polarity. Monitor progress via TLC or HPLC .

Q. How can structural purity of intermediates and the target compound be validated using spectroscopic techniques?

- Methodological Answer :

- NMR : Confirm regiochemistry by analyzing characteristic proton signals. For example, the piperidinyl CH₂O group appears at δ ~3.5–4.0 ppm in ¹H NMR, while purine C-8 protons resonate at δ ~8.5–9.0 ppm .

- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%). Adjust retention times based on logP predictions .

Q. What safety protocols should be followed during synthesis and handling of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂, toluene).

- Emergency Measures : For skin contact, rinse immediately with water (15 min); for inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields for analogous purine derivatives be systematically resolved?

- Methodological Answer : Perform a Design of Experiments (DoE) approach to isolate variables (e.g., temperature, catalyst type, solvent). For example, compare Pd(OAc)₂ vs. Pd(PPh₃)₄ in DMF vs. toluene. Use ANOVA to identify statistically significant factors. Cross-validate results with LC-MS to quantify byproducts .

Q. What strategies mitigate competing N-alkylation side reactions during piperidinyl functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily protect the purine N-9 position using tetrahydropyranyl (THP) groups, which can be later removed under acidic conditions .

- Selective Solvents : Use polar aprotic solvents (e.g., DMF) to favor O-alkylation over N-alkylation. Monitor reaction progress via ¹³C NMR for real-time intermediate detection .

Q. How can computational methods guide the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding affinity to cytochrome P450 enzymes (CYP3A4) to predict metabolic stability.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate solubility (logS) and permeability (logP). Compare results with experimental HPLC logD₇.₄ values .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- In Vitro : Use kinase inhibition assays (e.g., EGFR or CDK2) with IC₅₀ determination via fluorescence polarization. Include positive controls (e.g., staurosporine) .

- In Vivo : Administer orally (5–20 mg/kg) in xenograft models (e.g., HCT-116 colon cancer). Monitor tumor volume and plasma concentrations via LC-MS/MS .

Q. How can solubility challenges in aqueous buffers be addressed for biological testing?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.